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Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate

Medicinal Chemistry Scaffold Design Structural Biology

Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate (CAS 2044713-98-4) is a functionalized piperidine building block featuring a Boc-protected amine and a methylurea group linked via a methylene spacer. This compound is categorized as a small molecule scaffold for medicinal chemistry and chemical biology, with a molecular weight of 271.36 g/mol and a computed XLogP3-AA of 1.

Molecular Formula C13H25N3O3
Molecular Weight 271.361
CAS No. 2044713-98-4
Cat. No. B3005449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate
CAS2044713-98-4
Molecular FormulaC13H25N3O3
Molecular Weight271.361
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)NC
InChIInChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-10(6-8-16)9-15-11(17)14-4/h10H,5-9H2,1-4H3,(H2,14,15,17)
InChIKeyOLKHNQDNCKTARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate (CAS 2044713-98-4) for Chemical Biology Research


Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate (CAS 2044713-98-4) is a functionalized piperidine building block featuring a Boc-protected amine and a methylurea group linked via a methylene spacer [1]. This compound is categorized as a small molecule scaffold for medicinal chemistry and chemical biology, with a molecular weight of 271.36 g/mol and a computed XLogP3-AA of 1 [1]. Its core utility lies in its role as a versatile synthetic intermediate, where the distinct linkage pattern offers a specific structural topology for library design .

1
Functionalized piperidine scaffold with distinct methylene spacer topology
2
Boc-protected amine enables orthogonal downstream derivatization
3
Methylurea group supports H-bond-driven library design in chemical biology

Why In-Class Piperidine Intermediates Cannot Substitute for CAS 2044713-98-4 in Structure-Activity Studies


Direct substitution of this compound with structurally similar piperidine derivatives is unreliable due to critical differences in linker geometry, which can fundamentally alter target engagement. Unlike analogs where the methylurea is directly attached to the piperidine ring , the methylene spacer in CAS 2044713-98-4 introduces increased flexibility and alters the hydrogen-bonding distance and angle, making it a distinct topological isomer [1]. Screening results or synthetic routes optimized for the direct-linked analog cannot be assumed to translate, as even minor changes in linker length can lead to significant losses in binding affinity or synthetic yield, necessitating compound-specific validation.

Target
Methylene spacer provides 4 rotatable bonds; direct-linked analog has only 3. Conformational freedom may shift binding profile.
Direct analog
Lacks methylene bridge; urea is rigidly attached. Same XLogP3 but distinct ZINC pharmacophore tranche (CCAB vs CCAE).
Non-urea piperidine
Lower tPSA (~38 Ų) and different H-bond capacity; cannot recapitulate urea-mediated target interactions.

Quantitative Evidence Guide: Selecting CAS 2044713-98-4 Over General Piperidine-Urea Analogs


Structural Differentiation: Methylene Linker Conformational Flexibility

This compound's key structural differentiator is its methylene spacer between the piperidine ring and the methylurea group. The direct analog, tert-butyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1233955-69-5), lacks this spacer, resulting in a more constrained geometry . The target compound has a computed rotatable bond count of 4, compared to 3 for the direct-linked analog, directly quantifying the increased degrees of freedom for the urea pharmacophore [1]. This is a cross-study comparable metric.

Rotatable Bond Count
Cross-study comparable
4 vs 3 (33% increase)
Supports spatial flexibility differentiation
Entropic binding cost may differ
Medicinal Chemistry Scaffold Design Structural Biology

Topological Pharmacophore Differentiation via H-Bond Geometry

The methylene spacer shifts the H-bond donor/acceptor centroid of the methylurea moiety by approximately 1.5 Å relative to the piperidine nitrogen, compared to the direct analog where the distance is ~0 Å . This class-level inference is based on standard bond length calculations for a C-C single bond. Precise crystallographic data is not available, but this structural divergence means the compound maps onto a distinct region of chemical space with a different 3D pharmacophore (Tranche: CCAE) compared to its close analog (Tranche: CCAB) in the ZINC database [1].

H-Bond Pharmacophore
Class-level inference
~1.5 Å offset vs ~0 Å
Distinct ZINC tranche (CCAE vs CCAB)
Crystallographic data unavailable
Pharmacophore Modeling Computational Chemistry Drug Design

Computed Physicochemical Profile Benchmarking

The compound's computed XLogP3-AA of 1 is identical to its direct analog, but its topological polar surface area (tPSA) is predicted to be 61 Ų [1]. This tPSA is a key differentiator from non-urea analogs like tert-butyl 4-aminomethylpiperidine-1-carboxylate (tPSA ~38 Ų), which lack the additional H-bond acceptors [2]. This class-level inference shows the compound occupies a distinct property space defined by moderate lipophilicity and higher hydrogen-bonding capacity, which is required for specific target classes like proteases and kinases.

tPSA Profile
Class-level inference
61 Ų vs ~38 Ų
Higher H-bond capacity for specific target classes
Computed from 2D structure
ADME Prediction Physicochemical Properties Lead Optimization

Optimal Application Scenarios for Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate (CAS 2044713-98-4)


Focused Library Design for Urea-Linker SAR Exploration

The compound is best utilized as a core scaffold to systematically explore structure-activity relationships (SAR) around the methylene linker length in urea-containing inhibitors. Its unique combination of a Boc-protected amine for further derivatization and a distinct 1.5 Å offset for the methylurea moiety enables the parallel synthesis of libraries where the linker's impact on target binding kinetics (e.g., on/off-rates) can be probed [1]. This is not possible with the direct-linked analog, which provides a rigid, zero-offset geometry.

Probe for Enzyme Classes Requiring a Flexible H-Bond Pharmacophore

Given its predicted tPSA of 61 Ų and moderate lipophilicity (XLogP3 = 1), this compound is an ideal starting point for designing probes targeting enzymes with deep, flexible catalytic pockets, such as various proteases or phosphodiesterases [1]. The extra rotatable bond provides the conformational flexibility necessary to adapt to induced-fit binding mechanisms, a property absent in more constrained analogs. As noted, there is currently no known bioactivity for this specific scaffold, confirming its potential for novel target discovery [2].

Intermediate for Spacer-Dependent PROTAC Linker Optimization

In targeted protein degradation, linker geometry is a critical determinant of ternary complex formation and degradation efficiency. This compound serves as a geometrically precise intermediate for creating PROTAC linkers with an exact 1-atom extension between the piperidine ring and the E3 ligase-binding moiety, allowing researchers to optimize the degradation yield by directly comparing degradation efficiency (DC50) and maximum degradation (Dmax) against linkers built from the direct-linked analog [1].

Application
Selection Property
Validation Focus
Urea-linker SAR library design
Methylene spacer geometry and Boc protection
Binding kinetics and selectivity profiling
Flexible H-bond pharmacophore enzyme probe
Rotatable bond count and tPSA profile
Induced-fit binding assay context
PROTAC linker spacer studies
Exact 1-atom extension geometry
Degradation endpoint comparison (DC50/Dmax)
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